Octanoic acid, tetramethylene ester
Description
Properties
CAS No. |
109-41-1 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-octanoyloxybutyl octanoate |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-9-11-15-19(21)23-17-13-14-18-24-20(22)16-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
JYJAMZPYEGWUDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCCOC(=O)CCCCCCC |
Origin of Product |
United States |
Biological Activity
Octanoic acid, tetramethylene ester (C20H38O4), is a fatty acid ester that has garnered interest due to its potential biological activities. This compound is derived from octanoic acid, which is known for its various physiological effects, including antimicrobial and anti-inflammatory properties. The biological activity of octanoic acid esters, including tetramethylene ester, is critical in understanding their therapeutic potential and safety profile.
- Molecular Formula : C20H38O4
- Molecular Weight : 342.52 g/mol
- Structure : The compound consists of a backbone derived from octanoic acid linked to a tetramethylene group.
Antimicrobial Properties
Research indicates that octanoic acid and its derivatives exhibit significant antimicrobial activity. In vitro studies have shown that octanoic acid can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of the microbial cell membrane, leading to cell lysis .
Antioxidant Activity
This compound has demonstrated antioxidant properties in several studies. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been linked to its potential in preventing chronic diseases associated with oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory effects of octanoic acid have been documented in various models. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property may be beneficial in treating conditions characterized by chronic inflammation .
Study on Gastric Emptying
A notable study utilized octanoic acid as a marker for measuring gastric emptying rates. In this research, subjects were administered a meal labeled with octanoic acid, and subsequent breath tests were conducted to assess gastric motility. The findings indicated that octanoic acid is a reliable marker for solid phase gastric emptying .
Clinical Trial for Essential Tremor
A double-blind clinical trial assessed the efficacy of octanoic acid in patients with essential tremor. Although the primary outcome showed no significant difference compared to placebo, secondary analyses suggested some benefits at later time points post-administration . This indicates potential therapeutic avenues warranting further investigation.
Data Table: Biological Activities of this compound
Comparison with Similar Compounds
Comparison with Similar Octanoic Acid Esters
Structural and Functional Properties
The table below summarizes key esters of octanoic acid, their molecular formulas, molecular weights, and primary applications derived from the evidence:
Key Observations:
- Volatility and Solubility : Smaller esters (e.g., methyl, ethyl) exhibit higher volatility and lower molecular weights, making them suitable for applications requiring rapid evaporation (e.g., biofuels, flavoring). Larger esters (e.g., benzyl, propylene glycol derivatives) are less volatile and used as stabilizers in cosmetics .
- Bioactivity: Ethyl and allyl esters demonstrate antimicrobial properties, with ethyl ester showing anticandidal and antifungal activity . Allyl esters are also noted for insecticidal uses .
Hypothetical Comparison with "Tetramethylene Ester"
- Structure: Likely a di-ester (two octanoic acid molecules linked via a tetramethylene glycol backbone).
- Molecular Weight : Estimated ~340–400 g/mol, similar to propylene glycol dicaprylate .
- Applications: Potential use as a plasticizer or emollient due to intermediate volatility and branched structure.
Comparative Advantages:
- Stability : Longer carbon chains (vs. methyl/ethyl esters) would enhance thermal stability.
- Flexibility: Branched di-esters (like propylene glycol dicaprylate) are preferred in cosmetics for non-greasy textures .
Industrial and Regulatory Considerations
- Ethyl and Methyl Esters : Dominant in food and biofuel sectors due to GRAS (Generally Recognized as Safe) status and compliance with ASTM D6751 biodiesel standards .
- Safety Profiles : Ethyl ester requires minimal safety precautions, whereas allyl ester necessitates handling guidelines for skin/eye irritation .
Q & A
Basic: What are the standard synthetic routes for preparing octanoic acid tetramethylene ester, and how is reaction progress monitored?
The synthesis typically involves esterification between octanoic acid and tetramethylene glycol (1,4-butanediol) using an acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reaction setup : Reflux the mixture in anhydrous toluene or dichloromethane at 60–80°C for 6–12 hours under inert atmosphere.
- Monitoring : Track ester formation via thin-layer chromatography (TLC) (silica gel, hexane:ethyl acetate 4:1 v/v) or gas chromatography (GC) with flame ionization detection. Retention times for the ester (vs. starting materials) are compared to standards .
- Workup : Neutralize the catalyst, followed by liquid-liquid extraction (e.g., water/dichloromethane) and distillation under reduced pressure to isolate the ester .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing octanoic acid tetramethylene ester?
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): Peaks at δ 4.1–4.3 ppm (methylene groups adjacent to ester oxygen, quartet) and δ 0.9 ppm (terminal methyl group).
- ¹³C NMR : Ester carbonyl at ~173 ppm and glycol-derived carbons at 64–70 ppm.
- IR Spectroscopy : Strong carbonyl stretch at ~1740 cm⁻¹ confirms ester functionality.
- GC-MS : Use a non-polar column (e.g., DB-5) to detect the molecular ion peak (m/z ~214 for C₁₂H₂₂O₄) and fragmentation patterns .
Advanced: How can contradictory data on the thermal stability of octanoic acid tetramethylene ester be resolved?
Discrepancies in stability studies (e.g., decomposition temperatures) often arise from:
- Sample purity : Impurities (e.g., unreacted acid or glycol) lower observed stability. Verify purity via GC (>98%) before testing.
- Analytical conditions : Standardize thermogravimetric analysis (TGA) parameters (heating rate: 10°C/min, nitrogen atmosphere).
- Complementary techniques : Pair TGA with differential scanning calorimetry (DSC) to detect phase transitions and FTIR to identify gaseous decomposition products (e.g., CO₂ from decarboxylation) .
Advanced: What strategies optimize yield in multi-step syntheses of octanoic acid tetramethylene ester?
- Catalyst selection : Replace homogeneous acids (e.g., H₂SO₄) with heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification and reduce side reactions.
- Solvent engineering : Use toluene with molecular sieves to remove water and shift equilibrium toward ester formation.
- Stepwise monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .
Basic: What purification methods are recommended for octanoic acid tetramethylene ester?
- Liquid-liquid extraction : Separate unreacted octanoic acid using sodium bicarbonate washes.
- Distillation : Use fractional distillation under vacuum (boiling point ~150–160°C at 10 mmHg).
- Column chromatography : For high-purity requirements, use silica gel with a gradient of hexane/ethyl acetate (95:5 to 80:20) .
Advanced: How should researchers address conflicting analytical data (e.g., GC vs. NMR) for octanoic acid tetramethylene ester?
- Cross-validation : Confirm molecular identity by matching NMR data with computational predictions (e.g., DFT-calculated chemical shifts).
- Standardize GC conditions : Ensure column polarity matches the ester’s volatility (e.g., DB-5ms for high-temperature stability).
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate purity and resolve discrepancies from GC/MS ionization efficiency issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
